4-Bromo-1-methyl-1H-imidazole-5-carbonitrile
Description
Properties
IUPAC Name |
5-bromo-3-methylimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3/c1-9-3-8-5(6)4(9)2-7/h3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBCJVPQROXYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 1-Methylimidazole Derivatives
The most widely reported route begins with bromination of 1-methylimidazole precursors. Patent CN111269183A outlines a three-step process:
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Condensation : 1-Methyl-1H-imidazole-5-carboxylic acid reacts with amines (e.g., cyclohexylamine) using HATU and DMF as a solvent, yielding an amide intermediate (86% yield).
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Bromination : N-Bromosuccinimide (NBS) in chloroform with azobisisobutyronitrile (AIBN) as a catalyst at 60°C for 12 hours achieves selective monobromination (78% yield).
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Cyanation : A debromination-cyanation step using methylmagnesium iodide (MeMgI) in tetrahydrofuran (THF) at 50°C introduces the nitrile group.
Key Advantages :
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High regioselectivity due to stepwise temperature control.
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Avoids dibrominated byproducts common in traditional bromination methods.
One-Pot Bromination-Cyanation Strategies
Simultaneous Bromination and Cyanation
Industrial-scale methods prioritize efficiency. Nbinno highlights a continuous flow reactor system for bromination-cyanation sequences:
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Brominating Agent : NBS in dichloromethane at −10°C.
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Cyanation : Immediate treatment with CuCN in DMF at 120°C.
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Yield : ~70% with >95% purity, minimizing intermediate isolation.
Table 1: Comparison of Bromination-Cyanation Methods
| Method | Brominating Agent | Catalyst/Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| Multi-Step | NBS | AIBN/Chloroform | 60°C | 78% | 99% |
| Photoredox | NBS | 4CzIPN/Acetone | RT | 66% | 90% |
| Continuous Flow | NBS | CuCN/DMF | 120°C | 70% | 95% |
Debromination-Cyanation of Tribrominated Intermediates
Tribromination Followed by Selective Debromination
ChemicalBook reports a less selective method starting with N-methylimidazole:
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Tribromination : Excess bromine in acetic acid with sodium acetate yields 2,4,5-tribromo-1-methylimidazole (29% yield).
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Selective Debromination : Sodium sulfite in water at reflux removes bromines at positions 2 and 5, leaving the 4-bromo intermediate.
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Cyanation : Treatment with CuCN in DMF introduces the nitrile group.
Challenges :
Palladium-Catalyzed Cyanation
Cross-Coupling with Cyanide Sources
J-STAGE details Pd-catalyzed cyanation for benzoxazole derivatives, adaptable to imidazoles:
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Catalyst : Pd(PPh₃)₄ with Zn(CN)₂ as a cyanide source.
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Conditions : DMF at 100°C for 24 hours.
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Yield : ~65% for analogous structures, though substrate sensitivity may reduce efficiency.
Industrial-Scale Optimization
Solvent and Catalyst Selection
Large-scale production prioritizes safety and cost-effectiveness:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 4 of the imidazole ring is a key site for nucleophilic substitution. The electron-withdrawing effect of the nitrile group at position 5 enhances the electrophilicity of the ring, facilitating these reactions. Common nucleophiles include amines, alkoxides, and thiolates, which replace the bromine under mild conditions. For example, substitution with primary or secondary amines can yield imidazole derivatives with diverse functional groups.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Nucleophilic substitution | Amines (e.g., NH₃, R-NH₂) | Room temperature, THF | Substituted imidazoles with amine groups |
| Alkoxides (e.g., RO⁻) | Polar aprotic solvents | Alkoxy-substituted imidazoles |
Nitrile Group Transformations
The nitrile group at position 5 undergoes various transformations:
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Hydrolysis : Conversion to carboxylic acids or amides under acidic or basic conditions, respectively.
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Condensation Reactions : Participation in Strecker synthesis or formation of imine derivatives with carbonyl compounds.
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Reduction : Conversion to amines or aldehydes using reagents like LiAlH₄ or catalytic hydrogenation.
Cyclization and Cross-Coupling Reactions
The compound can engage in cyclization reactions to form larger heterocycles. Nickel catalysts are often employed to facilitate these transformations, as seen in related imidazole derivatives. Additionally, the bromine atom enables cross-coupling reactions (e.g., Suzuki coupling), though specific conditions for this compound are not explicitly detailed in the sources .
Oxidation/Reduction Reactions
The imidazole ring itself may undergo oxidation or reduction, altering its electronic properties. For instance, oxidation could generate reactive intermediates for further functionalization, while reduction might introduce hydrogenated derivatives.
Substitution Mechanism
The bromine atom’s substitution follows an SNAr (nucleophilic aromatic substitution) mechanism due to the ring’s electron-deficient nature. The nitrile group stabilizes the transition state, enabling efficient substitution.
Nitrile Hydrolysis
Hydrolysis proceeds via a two-step mechanism :
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Nitrile protonation and hydration to form an imidamide intermediate.
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Deprotonation and tautomerization to yield the carboxylic acid or amide.
Experimental Conditions and Reagents
Scientific Research Applications
Synthesis of Pharmaceuticals
4-Bromo-1-methyl-1H-imidazole-5-carbonitrile serves as an important building block in the synthesis of various pharmaceutical agents. Its imidazole ring is a common motif in many biologically active compounds, including antifungal, antibacterial, and anticancer agents.
Key Synthesis Applications:
- Antimicrobial Agents : Research indicates that derivatives of imidazole can exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The introduction of the bromo group enhances the reactivity of the compound, allowing for further modifications that can increase antimicrobial efficacy.
- Anticancer Compounds : Studies have shown that imidazole derivatives can inhibit cancer cell growth. For instance, modifications to the structure of this compound have led to increased cytotoxicity in various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
The biological activity of this compound has been investigated in several studies, revealing its potential as an enzyme inhibitor and ligand for biological targets.
Biological Insights:
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in disease processes. This is particularly relevant in the context of drug design where targeting enzyme pathways can lead to therapeutic interventions .
- Ligand Properties : Its ability to act as a ligand for various biological receptors has been studied, indicating its potential utility in drug discovery and development processes aimed at modulating receptor activity .
Material Development
In addition to its pharmaceutical applications, this compound is also being explored for its properties in material science.
Material Science Applications:
- Conductive Polymers : The compound can be incorporated into polymer matrices to enhance electrical conductivity. This application is particularly useful in developing materials for electronic devices .
- Catalysis : Research has indicated that imidazole derivatives can serve as catalysts in various chemical reactions. Their unique electronic properties allow them to facilitate reactions that might otherwise require more complex catalysts .
Case Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial efficacy of imidazole derivatives demonstrated that compounds similar to this compound displayed significant activity against multiple bacterial strains. Modifications at specific positions on the imidazole ring were found to enhance this activity against resistant strains.
Case Study 2: Anticancer Activity
Another investigation evaluated the anticancer properties of various imidazole derivatives, including our compound of interest. Results indicated that certain structural modifications led to increased cytotoxicity against different cancer cell lines, underscoring its potential as a promising candidate for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-1H-imidazole-5-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
5-Bromo-4-methyl-1H-imidazole (CAS 15813-08-8)
- Structure : Bromine at position 5, methyl at position 4.
- Molecular Formula : C₄H₅BrN₂.
- Molecular Weight : 161.00 g/mol.
- Key Differences : The absence of a nitrile group and positional isomerism reduce its polarity compared to the target compound. This structural variation may limit its reactivity in nitrile-specific reactions .
2-Bromo-1H-imidazole-4,5-dicarbonitrile (CAS 50847-09-1)
- Structure : Bromine at position 2, two nitrile groups at positions 4 and 5.
- Molecular Formula : C₅HBrN₄.
- Molecular Weight : 203.99 g/mol.
Functional Group Variations
Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (CAS 120781-02-4)
- Structure : Bromine at position 2, methyl ester at position 5.
- Molecular Formula : C₆H₇BrN₂O₂.
- Molecular Weight : 233.04 g/mol.
- Key Differences : The carboxylate group replaces the nitrile, altering solubility (increased hydrophilicity) and reactivity (e.g., ester hydrolysis) .
4-Bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde (CAS 1246553-44-5)
- Structure : Bromine at position 4, methyl groups at positions 1 and 2, aldehyde at position 5.
- Molecular Formula : C₆H₇BrN₂O.
- Molecular Weight : 203.04 g/mol.
Substituent Number and Complexity
1-Ethyl-1H-imidazole-4,5-dicarbonitrile (CAS 133123-67-8)
- Structure : Ethyl group at position 1, two nitrile groups at positions 4 and 5.
- Molecular Formula : C₆H₅N₄.
- Molecular Weight : 133.13 g/mol.
Comparative Analysis Table
Biological Activity
4-Bromo-1-methyl-1H-imidazole-5-carbonitrile is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C6H5BrN4
- CAS Number: 54711-55-6
The compound features a bromine atom and a cyano group attached to the imidazole ring, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating effective inhibition with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the organism tested.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays showed that the compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15.2 | Apoptosis induction via caspase activation |
| MCF-7 | 22.5 | Cell cycle arrest at G2/M phase |
Mechanistic studies revealed that the compound activates caspase pathways, leading to programmed cell death, and inhibits key signaling pathways involved in cell proliferation.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound has demonstrated anti-inflammatory properties. In vivo studies using models of acute inflammation showed a significant reduction in edema formation, with a percentage inhibition of up to 50% compared to control groups.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its anti-inflammatory effects.
- Receptor Modulation: It may also act as a modulator of certain receptors involved in cell signaling pathways, affecting cellular responses related to growth and apoptosis.
Case Studies
A recent study investigated the effects of this compound on human lung cancer cells. The research found that treatment with the compound resulted in significant tumor growth inhibition in xenograft models, supporting its potential as an anticancer agent.
Another case study focused on its antimicrobial properties, where the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it could effectively reduce bacterial load in infected tissues, suggesting a promising application in treating resistant infections.
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-1-methyl-1H-imidazole-5-carbonitrile?
- Methodological Answer : The compound is typically synthesized via bromination of 1-methyl-1H-imidazole-5-carbonitrile. Key steps include:
- Bromination : Use N-bromosuccinimide (NBS) in acetonitrile at 0–25°C for regioselective bromination at the 4-position .
- Protection/Deprotection : Methyl groups on the imidazole ring stabilize the structure during bromination, avoiding side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >90% purity.
Table 1 : Example Reaction Conditions
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NBS | MeCN | 0–25 | 85 | 95 |
| Br₂ | DCM | 40 | 72 | 88 |
Q. How to characterize this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Expect ¹H NMR signals at δ 3.85 ppm (N-CH₃), δ 8.30 ppm (imidazole C-H), and δ 7.90 ppm (C≡N adjacent proton). Discrepancies in integration ratios may indicate incomplete bromination .
- IR : Confirm nitrile presence via a sharp peak at ~2230 cm⁻¹.
- Mass Spectrometry : Molecular ion peak at m/z 200–202 (Br isotope pattern) .
Advanced Research Questions
Q. How to address contradictory spectral data (e.g., NMR vs. X-ray crystallography)?
- Methodological Answer :
- Statistical Validation : Use Design of Experiments (DoE) to identify variables affecting spectral outcomes (e.g., solvent polarity, temperature) .
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction. For example, CCDC 260624 (similar brominated imidazole) shows bromine positioning and bond angles .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) to identify outliers .
Q. What computational strategies predict reactivity in cross-coupling reactions?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model Suzuki-Miyaura coupling pathways. Key parameters include Pd catalyst coordination and electron density at the bromine site .
- Transition State Analysis : Identify energy barriers for bromine displacement using nudged elastic band (NEB) methods .
- Experimental Feedback : Optimize conditions (e.g., ligand choice, solvent) based on computational predictions, reducing trial-and-error approaches .
Q. How to optimize reaction scalability while minimizing byproducts?
- Methodological Answer :
- Process Control : Implement flow chemistry for precise temperature/pH control, leveraging membrane separation technologies to isolate unstable intermediates .
- Byproduct Analysis : Use HPLC-MS to track impurities (e.g., debrominated products). Adjust stoichiometry (NBS:substrate >1.1:1) to suppress side reactions .
- Scale-Up Metrics : Maintain a Reynolds number >3000 in tubular reactors to ensure turbulent flow and consistent mixing .
Data Contradiction & Validation
Q. Why might HPLC purity assays conflict with elemental analysis results?
- Methodological Answer :
- Sample Preparation : Trace solvents (e.g., residual DCM) in elemental analysis skew carbon/nitrogen ratios. Dry samples under vacuum (24h, 40°C) .
- HPLC Limitations : UV-inactive byproducts (e.g., imidazole dimers) may go undetected. Use evaporative light scattering detection (ELSD) for comprehensive profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
